molecular formula C24H41N9O10 B12519544 L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato CAS No. 680997-00-6

L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato

Cat. No.: B12519544
CAS No.: 680997-00-6
M. Wt: 615.6 g/mol
InChI Key: JSMRGNISNCXYSD-LZXPERKUSA-N
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Description

L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato is a complex peptide compound composed of multiple units of L-alanine and L-glutamine. This compound is known for its stability and beneficial properties in various biological and chemical applications. It is particularly noted for its role in enhancing the antioxidant system, reducing inflammation, and modulating heat shock protein responses in catabolic situations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato typically involves peptide bond formation between L-alanine and L-glutamine units. This process can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS, where automated peptide synthesizers are used to assemble the peptide chain. The process includes repeated cycles of deprotection and coupling steps, followed by purification using high-performance liquid chromatography (HPLC) to obtain the desired peptide with high purity .

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides, while reduction can restore the original peptide structure .

Scientific Research Applications

L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato involves its interaction with various molecular targets and pathways. It is known to modulate the glutamine-GSH axis and the heat shock protein (HSP) pathway, which are essential for maintaining mitochondrial metabolism and stimulus-secretion coupling. These effects contribute to the compound’s ability to protect cells from oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato is unique due to its complex structure and the presence of multiple L-alanine and L-glutamine units. This complexity enhances its stability and functional properties, making it suitable for various scientific and industrial applications .

Properties

CAS No.

680997-00-6

Molecular Formula

C24H41N9O10

Molecular Weight

615.6 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C24H41N9O10/c1-10(25)19(37)31-13(4-7-16(26)34)22(40)29-11(2)20(38)32-14(5-8-17(27)35)23(41)30-12(3)21(39)33-15(24(42)43)6-9-18(28)36/h10-15H,4-9,25H2,1-3H3,(H2,26,34)(H2,27,35)(H2,28,36)(H,29,40)(H,30,41)(H,31,37)(H,32,38)(H,33,39)(H,42,43)/t10-,11-,12-,13-,14-,15-/m0/s1

InChI Key

JSMRGNISNCXYSD-LZXPERKUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)N

Origin of Product

United States

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